

6-Nitrochroman-4-one CAS number and molecular structure

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Compound of Interest

Compound Name: 6-Nitrochroman-4-one

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6-Nitrochroman-4-one: A Comprehensive Technical Guide

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Synthetic Intermediate

This technical guide provides a detailed overview of **6-Nitrochroman-4-one** (CAS No. 68043-53-8), a key heterocyclic compound with significant applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough summary of its chemical identity, synthesis protocols, physicochemical properties, and potential applications.

Chemical Identity and Molecular Structure

6-Nitrochroman-4-one is a derivative of chroman-4-one, featuring a nitro group substituted at the 6-position of the aromatic ring. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, known for imparting a rigid, bicyclic framework that is a building block for a diverse range of biologically active compounds, including flavonoids and isoflavonoids.^{[1][2]} The introduction of a nitro group, a potent electron-withdrawing substituent, significantly influences the molecule's physicochemical and biological properties, making it a valuable intermediate for further chemical modifications.^[1]

Below is a summary of the key identifiers for **6-Nitrochroman-4-one**.

Identifier	Value
CAS Number	68043-53-8[3]
Molecular Formula	C ₉ H ₇ NO ₄ [3]
Molecular Weight	193.16 g/mol
IUPAC Name	6-Nitro-2,3-dihydro-4H-chromen-4-one
SMILES	<chem>O=C1CCOC2=C1C=C(=O)C=C2</chem>
MDL Number	MFCD04038185[3]

The molecular structure of **6-Nitrochroman-4-one** is depicted below:

Caption: 2D Molecular Structure of **6-Nitrochroman-4-one**.

Synthesis of 6-Nitrochroman-4-one

The primary synthetic route to **6-Nitrochroman-4-one** is through the electrophilic nitration of the parent compound, chroman-4-one.[1] An alternative, though less common, method involves the cyclization of a precursor that already contains the nitro group.[1]

Experimental Protocol: Nitration of Chroman-4-one

This protocol is adapted from the synthesis of the structurally similar 6-Nitro-2,2-dimethylchroman-4-one and represents a general procedure for the nitration of the chroman-4-one core.[4]

Materials:

- Chroman-4-one
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ethyl Acetate

- Brine (saturated NaCl solution)
- Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add chroman-4-one portionwise to concentrated sulfuric acid at 0-5 °C.
- Prepare the nitrating mixture by carefully adding concentrated nitric acid dropwise to a separate flask containing concentrated sulfuric acid, also maintained at 0-5 °C.
- Add the nitrating mixture dropwise to the solution of chroman-4-one over a period of 20-30 minutes, ensuring the temperature does not rise above 5 °C.
- After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
- Carefully pour the reaction mixture into a beaker containing crushed ice and water.
- Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude **6-Nitrochroman-4-one** by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).



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Caption: General workflow for the synthesis of **6-Nitrochroman-4-one**.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic data for **6-Nitrochroman-4-one**. The spectroscopic data is predicted based on the analysis of structurally related compounds, such as 6-Nitrothiochroman-4-one and other substituted chromanones, due to the limited availability of experimentally derived spectra in public databases.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C ₉ H ₇ NO ₄
Molecular Weight	193.16 g/mol
Appearance	Expected to be a solid at room temperature

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.9	d	1H	H-5
~8.2	dd	1H	H-7
~7.4	d	1H	H-8
~4.6	t	2H	H-2
~2.9	t	2H	H-3

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~192	C-4 (C=O)
~151	C-8a
~145	C-6
~131	C-5
~129	C-4a
~127	C-7
~124	C-8
~67	C-2
~38	C-3

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~1680	Strong	C=O stretch (ketone)
~1530	Strong	Asymmetric N-O stretch (nitro group)
~1350	Strong	Symmetric N-O stretch (nitro group)
~1600, ~1470	Medium-Strong	Aromatic C=C stretch
~1250	Strong	Aryl-O stretch

Table 5: Predicted Mass Spectrometry (MS) Fragmentation

m/z	Relative Intensity	Assignment
193	Moderate	[M] ⁺ (Molecular Ion)
163	High	[M - NO] ⁺
147	High	[M - NO ₂] ⁺
121	High	[C ₈ H ₉ O] ⁺ (from Retro-Diels-Alder fragmentation)

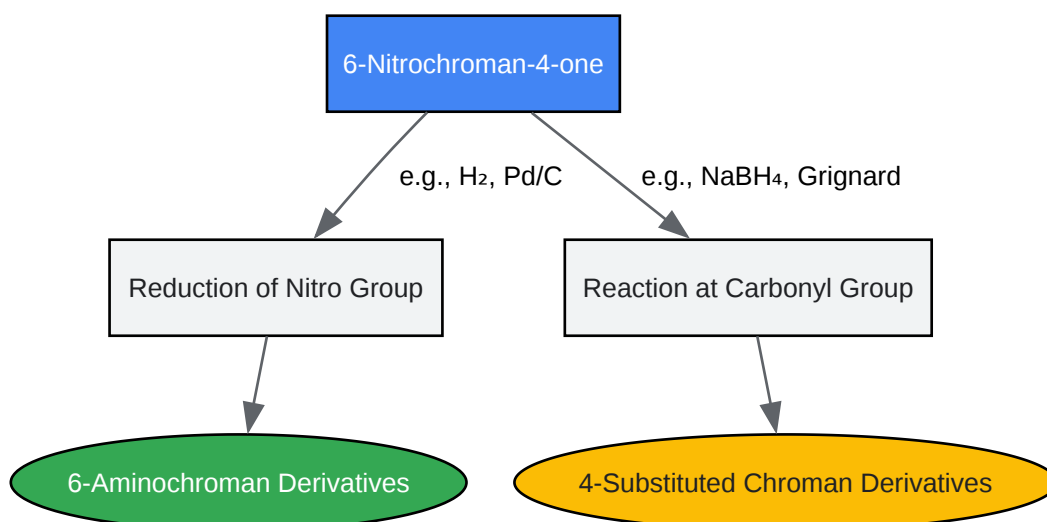
Applications and Biological Significance

6-Nitrochroman-4-one is a versatile building block in organic synthesis, primarily serving as a precursor for a wide range of more complex chroman derivatives.[\[1\]](#)[\[5\]](#)

4.1. Synthetic Intermediate

The presence of the nitro group and the ketone functionality provides two reactive sites for further chemical transformations.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amine, yielding 6-aminochroman-4-one. This amino group can then be further derivatized, for example, through acylation or diazotization reactions, to introduce a variety of functional groups.
- **Reactions at the Carbonyl Group:** The ketone at the 4-position can undergo various reactions, such as reduction to an alcohol, reductive amination, or reaction with organometallic reagents to introduce new carbon-carbon bonds.



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Caption: **6-Nitrochroman-4-one** as a versatile synthetic intermediate.

4.2. Materials Science and Photochemistry

The photochemical properties of **6-Nitrochroman-4-one** are being investigated for applications in materials science.[5] The interaction of the nitro group with light can be harnessed to develop novel light-responsive materials and advanced polymers with unique optical characteristics.[5]

4.3. Drug Development and Medicinal Chemistry

While **6-Nitrochroman-4-one** itself is not typically the final active pharmaceutical ingredient, the chroman-4-one scaffold is a well-established "privileged structure" in drug discovery.[2] Derivatives of chroman-4-one have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][6][7]

The nitro group is also a recognized pharmacophore that can significantly influence a molecule's interaction with biological targets.[1] Therefore, **6-Nitrochroman-4-one** serves as a crucial starting material for the synthesis of new chemical entities with potential therapeutic applications. Its derivatives are often screened in biological assays to identify lead compounds for various diseases.

Conclusion

6-Nitrochroman-4-one is a valuable and versatile heterocyclic compound with a well-defined chemical identity and established synthetic routes. Its utility as a synthetic intermediate is paramount, providing access to a wide array of substituted chroman derivatives. The chroman-4-one core, coupled with the reactive nitro group, makes this molecule a cornerstone for research in medicinal chemistry, materials science, and organic synthesis. This guide has provided a comprehensive overview of its key technical aspects to support and facilitate further research and development in these fields.

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